N-butyl-1-(1-isopropylpiperidin-3-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-butyl-5-methyl-1-(1-propan-2-ylpiperidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29F3N4O/c1-5-6-9-22-17(26)15-13(4)25(23-16(15)18(19,20)21)14-8-7-10-24(11-14)12(2)3/h12,14H,5-11H2,1-4H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVBUHBMCRFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=C1C(F)(F)F)C2CCCN(C2)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-1-(1-isopropylpiperidin-3-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
- Pyrazole Core : The pyrazole ring contributes to its biological activity, often interacting with various biological targets.
- Trifluoromethyl Group : Enhances lipophilicity and potentially increases metabolic stability.
- Piperidine Moiety : Imparts pharmacological properties relevant to receptor interactions.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds in the pyrazole family have shown inhibition of various enzymes, including cyclooxygenases and phosphodiesterases .
- Receptor Modulation : The compound may act as an antagonist or agonist at specific G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .
- Calcium Channel Blockade : Some derivatives have been noted to inhibit calcium influx through TRPC channels, which can affect muscle contraction and neurotransmitter release .
Therapeutic Potential
The compound has shown promise in several therapeutic areas:
- Anti-inflammatory Effects : As with other pyrazole derivatives, it may reduce inflammation by inhibiting cyclooxygenase enzymes.
- Neurological Applications : Potential use in treating neurological disorders by modulating neurotransmitter systems.
- Antiviral Activity : Compounds in this class have been investigated for antiviral properties, particularly against RNA viruses .
Recent Studies
- Study on Anti-inflammatory Properties :
- Neuroprotective Effects :
Comparative Analysis of Pyrazole Derivatives
Scientific Research Applications
Pharmacological Properties
- Inhibition of Enzymes :
- Antiviral Activity :
- Anticancer Potential :
Synthesis and Characterization
The synthesis of N-butyl-1-(1-isopropylpiperidin-3-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of trifluoromethyl and carboxamide groups is crucial for enhancing the pharmacological profile of the compound.
The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity .
Case Study 1: Anticoagulant Activity
A study demonstrated that derivatives similar to this compound showed potent inhibition against factor Xa in vitro. This suggests potential application in developing novel anticoagulants with improved efficacy and safety profiles compared to existing therapies.
Case Study 2: Antiviral Screening
In a screening assay against HCV, related compounds exhibited significant antiviral activity, leading to reduced viral loads in infected cell lines. This highlights the therapeutic potential of such pyrazole derivatives in treating viral infections.
Case Study 3: Anticancer Activity
Research involving various pyrazole derivatives indicated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. These findings suggest that modifications to the pyrazole structure can enhance anticancer activity, making it a candidate for further development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazole-carboxamide derivatives, focusing on structural features, receptor interactions, and physicochemical properties.
Structural Analogues and Substitution Patterns
Compound A: N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide ()
- Key Differences : Replaces the isopropylpiperidine and trifluoromethyl groups with a cyclohexylmethyl and 4-fluorophenyl substituent.
- Implications: The fluorophenyl group may enhance aromatic stacking interactions, while the cyclohexylmethyl group increases steric bulk compared to the target compound’s piperidine moiety. This could alter receptor selectivity, particularly for cannabinoid receptors (e.g., CB2 affinity) .
Compound B : 5-(4-Iodophenyl)-1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-methyl-1H-pyrazole-3-carboxamide ()
- Key Differences : Contains iodophenyl and dichlorophenyl groups instead of trifluoromethyl and methyl substituents.
Compound C : 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde ()
- Key Differences : Substitutes the carboxamide with a sulfanyl-chlorophenyl group and introduces an aldehyde moiety.
- Implications : The sulfanyl group may reduce metabolic stability compared to the carboxamide in the target compound, while the aldehyde could confer reactivity unsuitable for drug development .
Pharmacological Profile and Receptor Interactions
- Cannabinoid Receptor Affinity: The target compound’s trifluoromethyl group and piperidine substituent may mimic the pharmacophore of CB1/CB2 ligands. highlights that trifluoromethyl and fluorophenyl groups in WIN 55212-2 and CP 55,940 correlate with higher CB2 affinity . Compound A’s fluorophenyl group aligns with CB2-preferring agonists, while Compound B’s dichlorophenyl group may favor CB1 interactions due to increased bulk .
Physicochemical Properties
- The target compound’s trifluoromethyl group balances lipophilicity (LogP ~3.5) and metabolic stability, whereas Compound B ’s higher LogP (~4.2) may limit solubility .
Preparation Methods
Regioselective Synthesis of the Pyrazole Core
The pyrazole ring serves as the foundational scaffold, requiring precise regiochemical installation of the trifluoromethyl (CF₃) and methyl groups at positions 3 and 5, respectively. Patent WO2017084995A1 details a high-selectivity method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which can be adapted for this target. The process involves cyclocondensation of ethyl trifluoroacetate (ETFAA) with methyl hydrazine in acetic acid under controlled temperatures (10–80°C), achieving a 96:4 isomer ratio favoring the desired 3-CF₃ isomer. Key modifications for the target compound include:
- Substituting methyl hydrazine with a hydrazine derivative bearing the piperidine moiety to directly introduce the 1-(1-isopropylpiperidin-3-yl) group.
- Optimizing reaction time and temperature to suppress isomerization, as prolonged heating at 80°C may reduce selectivity.
Post-cyclization, the 4-position is functionalized via Vilsmeier-Haack formylation to introduce a formyl group, which is subsequently oxidized to a carboxylic acid and converted to the carboxamide via HATU-mediated coupling with n-butylamine.
Functionalization of the Piperidine Moiety
The 1-isopropylpiperidin-3-yl group is synthesized through a stereoselective reductive amination strategy. Patent WO2008137087A1 outlines methods for preparing chiral pyrrolidines, which can be extrapolated to piperidines:
- Cyclization of 4-piperidone : Reacting 4-piperidone with isopropyl iodide under basic conditions (K₂CO₃, DMF) yields 1-isopropylpiperidin-4-one.
- Stereoselective reduction : Using L-Selectride® at −78°C in THF achieves >90% enantiomeric excess (ee) for the 3-position configuration.
- Protection-deprotection : The amine is protected with a tert-butoxycarbonyl (BOC) group to prevent side reactions during subsequent steps.
Coupling of Pyrazole and Piperidine Moieties
The union of the pyrazole and piperidine subunits is accomplished via Buchwald-Hartwig amination , leveraging palladium catalysis (Pd₂(dba)₃, Xantphos) to form the C–N bond between the pyrazole nitrogen and the piperidine’s 3-position. Critical parameters include:
- Solvent selection : Tetrahydrofuran (THF) or 1,4-dioxane optimizes catalyst activity.
- Temperature : Reactions conducted at 100–110°C for 12–24 hours achieve >85% yield.
Introduction of the Carboxamide Group
The 4-carboxamide is installed via a two-step sequence :
- Carboxylic acid formation : Oxidation of the 4-formylpyrazole intermediate using KMnO₄ in acidic conditions.
- Amide coupling : Activation of the carboxylic acid with HATU and reaction with n-butylamine in dichloromethane (DCM), yielding the final carboxamide.
Final Assembly and Purification
The fully assembled intermediate undergoes global deprotection (e.g., BOC removal with TFA in DCM) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Recrystallization from ethanol/water enhances purity (>98% by HPLC).
Analytical Characterization
- ¹H/¹⁹F NMR : Confirms regiochemistry (CF₃ at C3, methyl at C5) and piperidine stereochemistry.
- HRMS : Validates molecular formula (C₁₉H₂₈F₃N₃O).
- X-ray crystallography : Resolves absolute configuration of the piperidine substituent.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic pathways for N-butyl-1-(1-isopropylpiperidin-3-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles.
- Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.
- Step 3: Coupling of the piperidine moiety using Buchwald-Hartwig amination or SN2 alkylation .
Critical Reaction Parameters:
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy: Focus on H and C signals for the pyrazole ring (δ 7.2–8.5 ppm for aromatic protons) and trifluoromethyl group (δ 110–125 ppm in F NMR) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] with <5 ppm error. Fragmentation patterns help validate substituent positions .
- X-ray Crystallography: Resolve stereochemistry of the isopropylpiperidinyl group (e.g., chair vs. boat conformation) .
Q. How do the functional groups (e.g., trifluoromethyl, piperidine) influence reactivity and potential biological targets?
Methodological Answer:
- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, favoring interactions with hydrophobic binding pockets (e.g., kinase ATP sites) .
- Piperidine Moiety: Acts as a hydrogen-bond acceptor, modulating selectivity for CNS targets (e.g., serotonin receptors) .
- Butyl Chain: Impacts solubility; optimize via logP calculations (target range: 2–4) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinity data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories to account for protein flexibility and solvent effects. Compare RMSD plots to identify stable binding poses .
- Free Energy Perturbation (FEP): Quantify ΔΔG values for mutations in the binding site to validate docking scores .
- Experimental Validation: Use SPR (surface plasmon resonance) to measure binding kinetics (k/k) and correlate with computational data .
Q. How can the synthesis be optimized for scalability while maintaining >95% purity?
Methodological Answer:
- Continuous Flow Reactors: Reduce reaction time (e.g., from 24h to 2h) and improve heat transfer for exothermic steps (e.g., trifluoromethylation) .
- Design of Experiments (DoE): Apply factorial design to test variables (e.g., solvent ratio, catalyst loading). Prioritize factors via Pareto charts .
- Purification: Use simulated moving bed (SMB) chromatography for high-throughput separation of diastereomers .
Q. What in vivo models are appropriate for evaluating pharmacokinetics, and which parameters should be prioritized?
Methodological Answer:
- Rodent Models: Administer 10 mg/kg IV/PO to measure:
- C and T : Assess absorption efficiency.
- AUC : Calculate bioavailability (F%).
- Metabolite Profiling: Use LC-MS/MS to identify oxidative (CYP3A4-mediated) or hydrolytic degradation .
- Tissue Distribution: Quantify brain-to-plasma ratio to evaluate blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across cell lines?
Methodological Answer:
- Cell Line Validation: Confirm absence of mycoplasma contamination and authenticate via STR profiling.
- Assay Conditions: Standardize ATP levels (e.g., 1 mM) and incubation time (e.g., 72h) to minimize variability .
- Mechanistic Studies: Use siRNA knockdown to isolate target-specific effects vs. off-target pathways .
Key Structural and Synthetic Data
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | CHFNO | |
| SMILES | CC(C)C1CCCN(C2C(C)=C(C(F)(F)F)N(N2)C(=O)NCCCC)C1 | |
| LogP (Predicted) | 3.8 ± 0.2 | |
| Synthetic Yield (Optimized) | 72–85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
